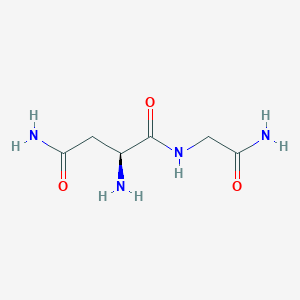
L-Asparaginylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginylglycinamide is a dipeptide composed of L-asparagine and glycinamide. This compound is of interest due to its potential applications in various fields, including biochemistry and pharmaceuticals. It is known for its role in peptide synthesis and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Asparaginylglycinamide can be synthesized through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically proceeds under mild conditions, with the reactants dissolved in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Step 1 Activation of L-Asparagine: - L-Asparagine is activated using DCC and HOBt in DMF.
Step 2 Coupling with Glycinamide: - The activated L-asparagine is then reacted with glycinamide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) techniques is also common, where the peptide is assembled on a resin support, allowing for easy purification and scalability.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent amino acids.
Oxidation: Potential oxidation of the amide groups.
Substitution: Possible substitution reactions at the amide nitrogen.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Nucleophilic reagents under mild conditions.
Major Products Formed
Hydrolysis: L-Asparagine and glycinamide.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Asparaginylglycinamide has several applications in scientific research:
Biochemistry: Used in the study of peptide interactions and enzyme-substrate relationships.
Pharmaceuticals: Potential therapeutic agent due to its bioactive properties.
Medicine: Investigated for its role in modulating biological pathways and potential use in drug development.
Industry: Utilized in the synthesis of more complex peptides and proteins.
Mecanismo De Acción
The mechanism of action of L-Asparaginylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparaginylglycine: Similar structure but with a glycine residue instead of glycinamide.
L-Asparaginylalanine: Contains an alanine residue instead of glycinamide.
L-Asparaginylserine: Contains a serine residue instead of glycinamide.
Uniqueness
L-Asparaginylglycinamide is unique due to the presence of the glycinamide moiety, which can impart different chemical and biological properties compared to other similar dipeptides. This uniqueness makes it valuable for specific research and industrial applications where these properties are desired.
Propiedades
Número CAS |
83345-48-6 |
|---|---|
Fórmula molecular |
C6H12N4O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(2-amino-2-oxoethyl)butanediamide |
InChI |
InChI=1S/C6H12N4O3/c7-3(1-4(8)11)6(13)10-2-5(9)12/h3H,1-2,7H2,(H2,8,11)(H2,9,12)(H,10,13)/t3-/m0/s1 |
Clave InChI |
PAVQPEFYSLQKAF-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)N)N)C(=O)N |
SMILES canónico |
C(C(C(=O)NCC(=O)N)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


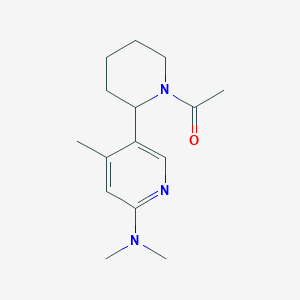
![Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13014847.png)
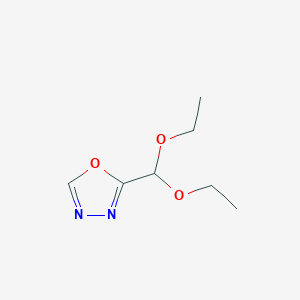
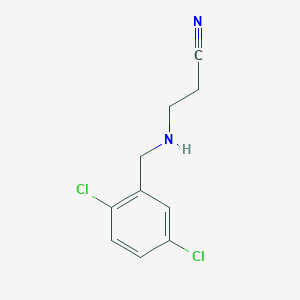
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)

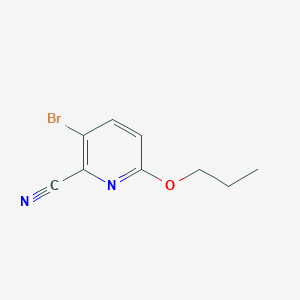
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
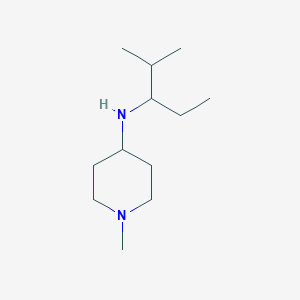
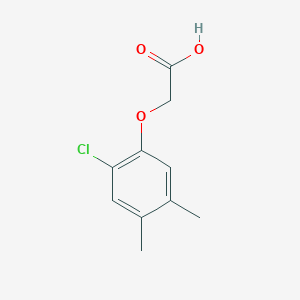
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)


![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
